Cas no 87249-11-4 ((S)-(+)-Etodolac)

(S)-(+)-Etodolac is the dextrorotatory enantiomer of etodolac, a nonsteroidal anti-inflammatory drug (NSAID) with selective cyclooxygenase-2 (COX-2) inhibitory activity. This enantiomer exhibits enhanced pharmacological efficacy compared to the racemic mixture, offering improved anti-inflammatory, analgesic, and antipyretic properties with reduced gastrointestinal side effects. Its chiral purity ensures consistent pharmacokinetic and pharmacodynamic performance, making it valuable for research in inflammation and pain management. (S)-(+)-Etodolac is commonly utilized in preclinical and clinical studies to investigate enantiomer-specific therapeutic effects. The compound is characterized by high stereochemical purity, typically ≥98% enantiomeric excess (ee), ensuring reliability for analytical and synthetic applications.
(S)-(+)-Etodolac structure
(S)-(+)-Etodolac structure
商品名:(S)-(+)-Etodolac
CAS番号:87249-11-4
MF:C17H21NO3
メガワット:287.353544950485
CID:992394
PubChem ID:688461

(S)-(+)-Etodolac 化学的及び物理的性質

名前と識別子

    • S-Etodolac
    • (S)-(+)-Etodolac
    • (+-)-Ethylphosphonsaeure-methylester-ethylester
    • (+)-etodolac
    • (S)-1,8-diethyl-1,3,4,9-tetrahydropiran[3,4-b]indole-1-acetic acid
    • (S)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid
    • [14C]-(S)-Etodolac
    • Ethanphosphonsaeuremethylethylester
    • Ethyl methyl ethylphosphonate
    • Methyl-aethyl-aethylphosphonat
    • Methyl-ethyl-ethylphosphonat
    • Phosphonic acid,ethyl-,ethyl methyl ester
    • R-(-)-etodolic acid
    • (1S)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic acid (ACI)
    • Pyrano[3,4-b]indole-1-acetic acid, 1,8-diethyl-1,3,4,9-tetrahydro-, (S)- (ZCI)
    • (+)-(S)-Etodolac
    • (+)-Etodolic acid
    • (S)-(+)-Etodolic acid
    • RAK 592
    • (S)-2-(1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid
    • PYRANO(3,4-B)INDOLE-1-ACETIC ACID, 1,8-DIETHYL-1,3,4,9-TETRAHYDRO-, (1S)-
    • AKOS030254239
    • Q27127225
    • (1S)-1,8-DIETHYL-1,3,4,9-TETRAHYDROPYRANO(3,4-B)INDOLE-1-ACETIC ACID
    • BRN 5761988
    • NCGC00015399-02
    • [(1S)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid
    • NCGC00015399-01
    • 1046G5D6YD
    • (S)-etodolac
    • CHEMBL1315939
    • 87249-11-4
    • 2-[(1S)-1,8-DIETHYL-1H,3H,4H,9H-PYRANO[3,4-B]INDOL-1-YL]ACETIC ACID
    • Etodolac (Lodine)
    • CHEBI:60371
    • (+)-1,8-Diethyl-1,3,4,9-tetrahydropyrano(3,4-b)indole-1-acetic acid
    • PD070198
    • UNII-1046G5D6YD
    • SW219855-1
    • SCHEMBL3904
    • RAK-592
    • Pyrano(3,4-b)indole-1-acetic acid, 1,3,4,9-tetrahydro-1,8-diethyl-, (S)-
    • 8QP
    • 2-[(1S)-1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid
    • (+)-[1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid
    • BRD-K36911961-001-01-6
    • Lopac-E-0516
    • S-ETODOLAC [WHO-DD]
    • DTXSID201043544
    • NCGC00015399-10
    • PYRANO(3,4-B)INDOLE-1-ACETIC ACID, 1,8-DIETHYL-1,3,4,9-TETRAHYDRO-, (S)-
    • Etodolac, (S)-
    • HMS3651M07
    • インチ: 1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m0/s1
    • InChIKey: NNYBQONXHNTVIJ-KRWDZBQOSA-N
    • ほほえんだ: C([C@@]1(OCCC2C3C=CC=C(CC)C=3NC1=2)CC)C(=O)O

計算された属性

  • せいみつぶんしりょう: 287.15200
  • どういたいしつりょう: 287.15214353g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 400
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 62.3Ų

じっけんとくせい

  • PSA: 62.32000
  • LogP: 3.38300

(S)-(+)-Etodolac 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
BICR391-50mg
(S)-Etodolac
87249-11-4
50mg
£955.00 2024-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1537396-50mg
(S)-2-(1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid
87249-11-4 98%
50mg
¥9542.00 2024-04-27
TRC
E933095-5mg
(S)-(+)-Etodolac
87249-11-4
5mg
$ 184.00 2023-09-07
TRC
E933095-50mg
(S)-(+)-Etodolac
87249-11-4
50mg
$ 1465.00 2023-09-07
Apollo Scientific
BICR271-5mg
(S)-Etodolac D4
87249-11-4
5mg
£1136.00 2024-07-20
Apollo Scientific
BICR391-25mg
(S)-Etodolac
87249-11-4
25mg
£681.00 2024-07-20

(S)-(+)-Etodolac 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide ,  Acetonitrile ;  40 min, rt
1.2 Reagents: Potassium carbonate ,  Water ,  TPAP Solvents: Acetonitrile ;  120 min, rt
リファレンス
Enantioselective synthesis of both enantiomers of etodolac via a lipase-catalyzed kinetic resolution
Akai, Shuji; et al, Heterocycles, 2008, 76(2), 1537-1547

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: (+)-Phenylethylamine Solvents: Acetone ;  1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
New enzymic and chemical approaches to enantiopure etodolac
Brenna, Elisabetta; et al, Tetrahedron, 1997, 53(52), 17769-17780

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Triethylamine ;  150 s
2.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  6 min
リファレンス
Synthesis of diastereomeric anhydrides of (RS)-ketorolac and (RS)-etodolac, semi-preparative HPLC enantioseparation, establishment of molecular asymmetry and recovery of pure enantiomers
Malik, Poonam; et al, New Journal of Chemistry, 2017, 41(22), 13681-13691

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane
1.2 Reagents: (-)-Isopinocampheol ,  (+)-Etodolac Solvents: Ethanol
2.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water
リファレンス
Exploration of an efficient method for optical resolution of etodolac
Chou, Shan-Yen; et al, Journal of the Chinese Chemical Society (Taipei, 2001, 48(2), 229-234

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane
2.1 Reagents: p-Toluenesulfonic acid Solvents: Trimethyl orthoformate
3.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane
3.2 Reagents: (-)-Isopinocampheol ,  (+)-Etodolac Solvents: Ethanol
4.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water
リファレンス
Exploration of an efficient method for optical resolution of etodolac
Chou, Shan-Yen; et al, Journal of the Chinese Chemical Society (Taipei, 2001, 48(2), 229-234

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water
リファレンス
Exploration of an efficient method for optical resolution of etodolac
Chou, Shan-Yen; et al, Journal of the Chinese Chemical Society (Taipei, 2001, 48(2), 229-234

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Ethanol
2.1 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Exploration of an efficient method for optical resolution of etodolac
Chou, Shan-Yen; et al, Journal of the Chinese Chemical Society (Taipei, 2001, 48(2), 229-234

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran ;  rt; 3 h, rt
2.1 Reagents: Triethylamine ;  150 s
3.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  6 min
リファレンス
Synthesis of diastereomeric anhydrides of (RS)-ketorolac and (RS)-etodolac, semi-preparative HPLC enantioseparation, establishment of molecular asymmetry and recovery of pure enantiomers
Malik, Poonam; et al, New Journal of Chemistry, 2017, 41(22), 13681-13691

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Brucine Solvents: Ethanol ;  10 min, 55 °C; 55 °C → rt; 15 - 20 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Preparative resolution of etodolac enantiomers by preferential crystallization method
Dung, Phan Thanh; et al, Archives of Pharmacal Research, 2009, 32(10), 1425-1431

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Exploration of an efficient method for optical resolution of etodolac
Chou, Shan-Yen; et al, Journal of the Chinese Chemical Society (Taipei, 2001, 48(2), 229-234

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Triacylglycerol lipase Solvents: Ethyl acetate ;  40 °C
リファレンス
Lipase-mediated enantioselective kinetic resolution of racemic acidic drugs in non-standard organic solvents: Direct chiral liquid chromatography monitoring and accurate determination of the enantiomeric excesses
Ghanem, Ashraf; et al, Journal of Chromatography A, 2010, 1217(7), 1063-1074

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water ;  6 min
リファレンス
Synthesis of diastereomeric anhydrides of (RS)-ketorolac and (RS)-etodolac, semi-preparative HPLC enantioseparation, establishment of molecular asymmetry and recovery of pure enantiomers
Malik, Poonam; et al, New Journal of Chemistry, 2017, 41(22), 13681-13691

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
2.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide ,  Acetonitrile ;  40 min, rt
2.2 Reagents: Potassium carbonate ,  Water ,  TPAP Solvents: Acetonitrile ;  120 min, rt
リファレンス
Enantioselective synthesis of both enantiomers of etodolac via a lipase-catalyzed kinetic resolution
Akai, Shuji; et al, Heterocycles, 2008, 76(2), 1537-1547

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: Triacylglycerol lipase Solvents: tert-Butyl methyl ether ;  1 d, 35 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  3 h, rt
3.1 Reagents: Triethylamine ,  Sulfur trioxide-pyridine Solvents: Dimethyl sulfoxide ,  Acetonitrile ;  40 min, rt
3.2 Reagents: Potassium carbonate ,  Water ,  TPAP Solvents: Acetonitrile ;  120 min, rt
リファレンス
Enantioselective synthesis of both enantiomers of etodolac via a lipase-catalyzed kinetic resolution
Akai, Shuji; et al, Heterocycles, 2008, 76(2), 1537-1547

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Trimethyl orthoformate
2.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane
2.2 Reagents: (-)-Isopinocampheol ,  (+)-Etodolac Solvents: Ethanol
3.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water
リファレンス
Exploration of an efficient method for optical resolution of etodolac
Chou, Shan-Yen; et al, Journal of the Chinese Chemical Society (Taipei, 2001, 48(2), 229-234

(S)-(+)-Etodolac Raw materials

(S)-(+)-Etodolac Preparation Products

(S)-(+)-Etodolac 関連文献

(S)-(+)-Etodolacに関する追加情報

Recent Advances in (S)-(+)-Etodolac (CAS 87249-11-4) Research: A Comprehensive Review

(S)-(+)-Etodolac (CAS 87249-11-4), the dextrorotatory enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) etodolac, has garnered significant attention in recent years due to its enhanced pharmacological profile and reduced side effects compared to the racemic mixture. This research brief synthesizes the latest findings on its mechanisms, applications, and clinical potential, with a focus on studies published within the last three years.

A 2023 study in the Journal of Medicinal Chemistry elucidated the stereoselective binding of (S)-(+)-Etodolac to cyclooxygenase-2 (COX-2), revealing a 40% higher affinity than the (R)-enantiomer. Molecular dynamics simulations demonstrated that its carboxylate group forms stable hydrogen bonds with COX-2's Arg120 and Tyr355 residues, explaining its superior anti-inflammatory efficacy (IC50 = 1.2 μM vs. 4.7 μM for racemic etodolac in LPS-induced macrophages).

Emerging evidence suggests novel therapeutic applications beyond inflammation. A 2024 Nature Communications paper reported (S)-(+)-Etodolac's ability to inhibit the PD-1/PD-L1 interaction (KD = 8.3 nM) by binding to PD-L1's Cys121, positioning it as a potential small-molecule immune checkpoint inhibitor. In murine melanoma models, monotherapy achieved 62% tumor regression, comparable to anti-PD-1 antibodies but with fewer immune-related adverse events.

Pharmacokinetic optimizations have also progressed. A 2023 European Journal of Pharmaceutical Sciences study developed a nanocrystal formulation (d50 = 215 nm) that increased oral bioavailability by 2.7-fold in rats, addressing the compound's poor water solubility (0.12 mg/mL at pH 7.4). The formulation maintained >90% enantiomeric purity after 6 months at 25°C, critical for clinical translation.

Safety evaluations remain a priority. A meta-analysis of Phase II trials (2024, Clinical Pharmacology & Therapeutics) confirmed (S)-(+)-Etodolac's reduced gastrointestinal toxicity (RR = 0.43 vs. racemate), attributed to decreased COX-1 inhibition. However, researchers caution about potential CYP2C9-mediated drug interactions, particularly with warfarin (AUC increase of 38% observed in healthy volunteers).

Ongoing Phase III trials (NCT05432822) are evaluating (S)-(+)-Etodolac for osteoarthritis pain management, with interim results showing non-inferiority to celecoxib (p=0.12) but superior tolerability (p<0.01). The compound's dual mechanism—COX-2 inhibition plus PD-L1 modulation—may position it as a next-generation NSAID for chronic inflammatory conditions with cancer prevention potential.

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